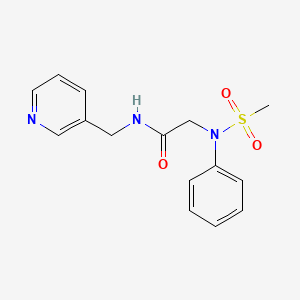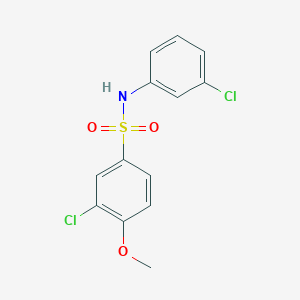
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL belongs to the class of glycine transporter inhibitors and has been studied for its ability to modulate neurotransmitter signaling in the brain.
Wirkmechanismus
MPGL acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of these transporters, MPGL increases the availability of glycine in the synaptic cleft, leading to enhanced activation of NMDA receptors. This, in turn, leads to increased neurotransmitter signaling and modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
MPGL has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to enhance synaptic plasticity, increase the expression of neurotrophic factors, and improve cognitive function in animal models. Additionally, MPGL has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPGL in lab experiments is its specificity towards glycine transporters, which allows for the modulation of specific signaling pathways in the brain. Additionally, MPGL has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using MPGL in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MPGL. One area of interest is the development of more potent and selective inhibitors of glycine transporters, which could lead to the development of more effective therapies for neurological disorders. Additionally, further research is needed to elucidate the exact mechanisms by which MPGL modulates neurotransmitter signaling in the brain. Finally, clinical trials are needed to evaluate the safety and efficacy of MPGL in humans.
Synthesemethoden
The synthesis of MPGL involves a multi-step process that includes the reaction of N-(3-pyridinylmethyl)glycinamide with phenylmagnesium bromide, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
MPGL has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and addiction. The compound has been shown to modulate the activity of glycine transporters, which play a crucial role in regulating the levels of neurotransmitters such as glutamate and glycine in the brain.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUOOFTFWCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)


![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)



![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)